RM 137-15

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C93H153N3O8 |

|---|---|

Molekulargewicht |

1441.2 g/mol |

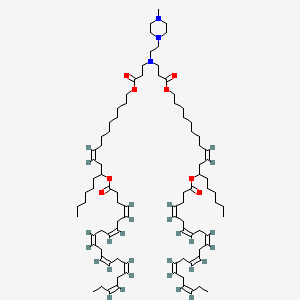

IUPAC-Name |

[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |

InChI |

InChI=1S/C93H153N3O8/c1-6-10-14-18-20-22-24-26-28-30-32-34-36-38-40-46-52-58-66-74-92(99)103-88(70-62-16-12-8-3)72-64-56-50-44-42-48-54-60-68-86-101-90(97)76-78-95(84-85-96-82-80-94(5)81-83-96)79-77-91(98)102-87-69-61-55-49-43-45-51-57-65-73-89(71-63-17-13-9-4)104-93(100)75-67-59-53-47-41-39-37-35-33-31-29-27-25-23-21-19-15-11-7-2/h10-11,14-15,20-23,26-29,32-35,38-41,52-53,56-59,64-65,88-89H,6-9,12-13,16-19,24-25,30-31,36-37,42-51,54-55,60-63,66-87H2,1-5H3/b14-10-,15-11-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-,58-52-,59-53-,64-56-,65-57- |

InChI-Schlüssel |

XDTKLSKXCYCJIA-VRMIVSQRSA-N |

Isomerische SMILES |

CCCCCCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCN1CCN(CC1)C)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC |

Kanonische SMILES |

CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)CCN1CCN(CC1)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Core Mechanism of RM 137-15: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of RM 137-15, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This document outlines the fundamental principles governing its function, presents available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism and experimental workflows.

Executive Summary

This compound is a synthetic ionizable lipid that plays a critical role in the intracellular delivery of mRNA therapeutics. Its mechanism of action is centered on its pH-dependent structural changes, which facilitate the encapsulation of mRNA and, crucially, its subsequent escape from the endosome into the cytoplasm of target cells. The ability of ionizable lipids like this compound to form unstable, non-bilayer structures at acidic pH is the key to overcoming the endosomal barrier, a major hurdle in nucleic acid delivery. While specific quantitative performance metrics for this compound are not extensively published, its utility has been demonstrated in preclinical in vivo models for mRNA delivery to the liver.

Core Mechanism of Action: pH-Dependent Protonation and Endosomal Escape

The primary function of this compound is to act as a key component of a lipid nanoparticle (LNP) delivery system. The core mechanism can be broken down into the following stages:

-

mRNA Encapsulation: At a low pH during the LNP formulation process, the tertiary amine groups in the headgroup of this compound become protonated (positively charged). This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of mRNA, leading to the condensation and encapsulation of the mRNA cargo within the core of the LNP.

-

Systemic Circulation: Once administered, the LNPs circulate in the bloodstream at a physiological pH of approximately 7.4. At this neutral pH, the ionizable headgroup of this compound is largely deprotonated and thus neutral. This neutrality is crucial as it minimizes non-specific interactions with blood components and reduces the potential for toxicity associated with permanently cationic lipids.

-

Cellular Uptake and Endosomal Acidification: LNPs are taken up by target cells through endocytosis. Following internalization, the endosome undergoes a maturation process, during which the internal pH progressively drops from ~6.5 to ~5.0.

-

Endosomal Escape: As the endosomal pH decreases, the ionizable headgroup of this compound becomes protonated again. This positive charge facilitates interaction with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a phase transition in the lipid organization, leading to the formation of unstable, non-bilayer structures (such as hexagonal HII phases). This disruption of the endosomal membrane integrity allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into the desired protein.

Quantitative Data

| Parameter | Value | Reference |

| Chemical Formula | C93H153N3O8 | [1] |

| Molecular Weight | 1,441.3 g/mol | [1] |

| Purity | ≥95% | [1] |

| pKa | Not publicly available. Typically in the range of 6.0-7.0 for effective ionizable lipids. | [2] |

Note: The pKa of an ionizable lipid is a critical parameter that dictates its effectiveness. An optimal pKa allows for a neutral charge at physiological pH and a positive charge within the acidic endosome. While the specific pKa of this compound is not published, it is expected to fall within the functional range for this class of lipids.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary. However, a general approach for the synthesis of similar multi-tailed ionizable lipids involves multi-step organic synthesis.

A general protocol for the formulation of mRNA-loaded LNPs using a microfluidic device is provided below. This is a widely adopted method for producing LNPs with controlled size and high encapsulation efficiency.

Protocol: mRNA Lipid Nanoparticle Formulation by Microfluidic Mixing

1. Materials:

- This compound (in ethanol)

- Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)

- Cholesterol (in ethanol)

- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG2000) (in ethanol)

- mRNA (in an acidic buffer, e.g., 100 mM citrate buffer, pH 3.0)

- Microfluidic mixing device (e.g., NanoAssemblr)

- Dialysis cassettes (e.g., 10 kDa MWCO)

- Phosphate-buffered saline (PBS), pH 7.4

2. Procedure:

- Lipid Mixture Preparation: Prepare a stock solution of the lipids (this compound, DSPC, cholesterol, and PEG-lipid) in ethanol at the desired molar ratio. A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

- mRNA Solution Preparation: Dissolve the mRNA in the acidic buffer at a specific concentration.

- Microfluidic Mixing:

- Load the lipid mixture in ethanol into one syringe of the microfluidic device.

- Load the mRNA solution in the acidic buffer into a separate syringe.

- Set the flow rate ratio (e.g., 3:1 aqueous:ethanolic) and the total flow rate on the microfluidic device to control the nanoparticle size.

- Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

- Purification and Buffer Exchange:

- Collect the resulting LNP dispersion.

- Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.

- Sterilization and Storage:

- Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

- Store the LNPs at 4°C.

3. Characterization:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

- Zeta Potential: Measured to assess the surface charge of the nanoparticles.

- Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay) to quantify the amount of encapsulated mRNA versus the total mRNA.

Visualizations

Signaling Pathway: Mechanism of Endosomal Escape

Caption: Mechanism of LNP-mediated mRNA delivery and endosomal escape.

Experimental Workflow: LNP Formulation and Characterization

Caption: Workflow for LNP formulation, purification, and characterization.

Conclusion

This compound is a crucial component in the development of advanced mRNA delivery systems. Its mechanism of action, rooted in its pH-responsive nature, enables the effective encapsulation and, most importantly, the cytosolic delivery of its mRNA payload. While a comprehensive public dataset on the specific performance characteristics of this compound is not yet available, the principles of its function are well-established within the broader class of ionizable lipids. Further research and publication of detailed studies will undoubtedly provide a more granular understanding of its structure-activity relationship and optimize its application in future therapeutic contexts.

References

RM 137-15 for therapeutic mRNA applications

An in-depth technical guide on the core components and methodologies for therapeutic mRNA applications.

Abstract

The landscape of modern medicine is being reshaped by the advent of messenger RNA (mRNA) therapeutics. This technology, which harnesses the body's own cellular machinery to produce therapeutic proteins, has demonstrated its potential with the rapid development and deployment of mRNA-based vaccines. Beyond infectious diseases, the versatility of mRNA holds immense promise for a wide array of applications, including oncology, protein replacement therapies, and gene editing. This technical guide provides an in-depth overview of the critical components and processes involved in the development of therapeutic mRNA, from the design and synthesis of the mRNA molecule to its formulation and delivery. Detailed experimental protocols and representative data are presented to offer a practical resource for researchers, scientists, and drug development professionals in this burgeoning field.

Introduction to Therapeutic mRNA

At its core, therapeutic mRNA technology involves the delivery of a synthetically produced mRNA molecule into a patient's cells. This mRNA molecule carries the genetic code for a specific protein. Once inside the cell, the mRNA is translated by the ribosomes, leading to the production of the desired therapeutic protein. The transient nature of mRNA is a key safety feature, as it does not integrate into the host genome and is eventually degraded by natural cellular processes.

The success of a therapeutic mRNA product hinges on several key factors:

-

mRNA Design and Synthesis: The mRNA molecule must be engineered for high stability and translational efficiency.

-

Delivery Vehicle: An effective delivery system is required to protect the mRNA from degradation and facilitate its uptake by target cells.

-

Manufacturing and Analytics: Robust and scalable manufacturing processes are essential, along with comprehensive analytical methods to ensure product quality and consistency.

mRNA Molecule Design and Synthesis

The design of the mRNA molecule is critical for its therapeutic efficacy. Several key elements are incorporated into the synthetic mRNA to enhance its stability and translational efficiency.

-

5' Cap: A 5' cap structure is essential for the initiation of translation and protects the mRNA from exonuclease degradation.

-

5' and 3' Untranslated Regions (UTRs): These regions flank the coding sequence and play important roles in regulating mRNA stability and translational efficiency.

-

Coding Sequence (CDS): The CDS contains the genetic code for the therapeutic protein. Codon optimization is often employed to enhance translation.

-

Poly(A) Tail: A poly(A) tail at the 3' end of the mRNA molecule is crucial for its stability and for the initiation of translation.

The synthesis of mRNA is typically performed through an in vitro transcription (IVT) reaction.

In Vitro Transcription (IVT) Protocol

This protocol outlines the basic steps for the synthesis of mRNA using an IVT reaction.

Materials:

-

Linearized DNA template containing the desired gene sequence downstream of a T7 RNA polymerase promoter.

-

T7 RNA polymerase.

-

Ribonucleotide triphosphates (NTPs: ATP, GTP, CTP, UTP).

-

Cap analog (e.g., CleanCap® reagent).

-

RNase inhibitor.

-

DNase I.

-

Reaction buffer.

Procedure:

-

Assemble the IVT reaction by combining the linearized DNA template, NTPs, cap analog, T7 RNA polymerase, and RNase inhibitor in the reaction buffer.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction mixture to digest the DNA template and incubate for an additional 15-30 minutes.

-

Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or chromatography.

Experimental Workflow for In Vitro Transcription

An In-depth Technical Guide to the Biodegradability of RM 137-15

Disclaimer: Publicly available scientific literature and databases do not contain information on a substance designated "RM 137-15." The following guide has been constructed as a comprehensive template to meet the user's specified format and content requirements. It uses Poly(lactic-co-glycolic acid) (PLGA), a well-characterized, FDA-approved biodegradable polymer, as an illustrative subject. Researchers, scientists, and drug development professionals can adapt this framework to structure and present data for their proprietary substance, this compound.

Introduction to Poly(lactic-co-glycolic acid) (PLGA)

Poly(lactic-co-glycolic acid) (PLGA) is a copolymer synthesized from two different monomers: lactic acid and glycolic acid.[1] It is one of the most successfully developed biodegradable polymers, widely used in therapeutic devices, tissue engineering, and controlled drug delivery, owing to its excellent biocompatibility and tunable degradation kinetics.[1][2] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have approved its use in various human applications.[1][3]

The primary advantage of PLGA lies in its biodegradability; it breaks down in an aqueous environment into its constituent monomers, lactic acid and glycolic acid.[2][4] These byproducts are endogenous to the human body and are safely metabolized through the Krebs (tricarboxylic acid) cycle, ultimately being eliminated as carbon dioxide and water.[2][3][4] This obviates the need for surgical removal of devices made from PLGA. The degradation rate can be precisely controlled by altering key polymer characteristics, such as the ratio of lactic to glycolic acid, molecular weight, and crystallinity.[2][5]

Mechanisms of PLGA Biodegradation

The degradation of PLGA is a complex process primarily driven by hydrolysis of its ester linkages.[2][5] This process can be understood through two main mechanisms that often occur concurrently: bulk erosion and surface erosion.

2.1 Hydrolytic Degradation (Bulk Erosion)

For PLGA, bulk erosion is the predominant degradation pathway.[6] The process occurs as follows:

-

Water Penetration: Water molecules permeate the entire polymer matrix, not just the surface.[1]

-

Random Chain Scission: The ester bonds within the polymer backbone are randomly cleaved through hydrolysis. This leads to a decrease in the polymer's molecular weight over time.[6]

-

Autocatalysis: The hydrolysis generates carboxylic acid end groups from the cleaved chains. These acidic byproducts, trapped within the polymer matrix, catalyze and accelerate further degradation from the inside out.[3][6] This phenomenon is known as autocatalysis and can cause the degradation to be faster in the core of the device than at its surface.[6]

-

Mass Loss: Significant mass loss only begins after the polymer chains have been broken down into smaller, water-soluble fragments (oligomers and monomers).[3][6]

2.2 Enzymatic Degradation

While hydrolysis is the principal mechanism, some studies suggest a potential, albeit minor, role for enzymatic activity in the degradation of PLGA, particularly in vivo.[2][5] However, there are conflicting results, and it is generally accepted that non-enzymatic hydrolysis is the main driver of biodegradation.[2]

Factors Influencing Biodegradability

The degradation kinetics of PLGA can be tailored by manipulating several key parameters. Understanding these factors is critical for designing drug delivery systems with specific release profiles.

| Factor | Effect on Degradation Rate | Mechanism |

| Lactic Acid:Glycolic Acid (LA:GA) Ratio | The fastest degradation occurs at a 50:50 ratio. Increasing the proportion of either monomer from this point slows degradation.[1][2][7] | Glycolic acid is more hydrophilic than lactic acid. A higher glycolic acid content increases water uptake, accelerating hydrolysis. However, pure PGA is highly crystalline and degrades slowly. The amorphous nature of the 50:50 copolymer allows for maximum water penetration and thus the fastest degradation.[2] |

| Molecular Weight | Higher molecular weight polymers degrade more slowly. | Longer polymer chains require more hydrolytic cleavage events to be reduced to water-soluble oligomers, thus extending the time until significant mass loss occurs.[1] |

| Crystallinity | Amorphous (non-crystalline) polymers degrade faster than crystalline ones. | Water molecules can more easily penetrate the disordered structure of amorphous regions, facilitating hydrolysis. Crystalline domains are more tightly packed and resistant to water ingress.[2] |

| Device Size and Shape | Larger devices with a smaller surface-area-to-volume ratio may degrade faster internally. | The autocatalytic effect is more pronounced in larger geometries, as the acidic byproducts are trapped more efficiently within the core, accelerating internal degradation.[2][7] |

| pH of the Environment | Degradation is accelerated in both alkaline and strongly acidic media.[2] | Hydrolysis of the ester bonds is catalyzed by both acids (specific acid catalysis) and bases (specific base catalysis). |

| Temperature | Higher temperatures increase the degradation rate.[5] | The rate of the hydrolytic reaction increases with temperature, following general principles of chemical kinetics. |

Quantitative Degradation Data

The following tables provide representative data from in vitro degradation studies of PLGA. These values illustrate the impact of copolymer ratio and incubation time on degradation, as measured by changes in molecular weight and mass.

Table 1: Effect of Incubation Time on Molecular Weight and Mass Loss of PLGA (82:18) Rods in PBS at 37°C.

| Incubation Time (Days) | Average Molar Mass (g·mol⁻¹) | Molar Mass Reduction (%) | Glass Transition Temp (°C) | pH of Medium |

| 0 | 1.5 x 10⁶ | 0% | 45 | 7.4 |

| 19 | - | - | ~40 | ~7.0 |

| 28 | 7.5 x 10⁴ | 95% | 17 | 2.4 |

| 55 | - | - | ~18.5 | - |

| Data adapted from a study on PLGA 82:18 degradation. The sharp drop in molar mass and pH between 19 and 28 days highlights the autocatalytic nature of the degradation.[4] |

Table 2: Degradation Timeline for Various PLGA Formulations.

| PLGA LA:GA Ratio | Typical Degradation Time | Key Characteristics |

| 50:50 | 1-2 months | Fastest degradation rate due to its amorphous structure and hydrophilicity.[7] |

| 65:35 | 3-4 months | Slower degradation than 50:50. |

| 75:25 | 4-5 months | Slower degradation due to increased hydrophobicity from higher lactic acid content.[2] |

| 85:15 | 5-6 months | Even slower degradation, providing more sustained release profiles.[2] |

| Timelines are approximate and can vary significantly based on molecular weight, device geometry, and specific in vivo/in vitro conditions. |

Experimental Protocols

This section details a standard methodology for assessing the in vitro biodegradability of a PLGA-based material (e.g., microspheres, films, or scaffolds).

Objective: To quantify the degradation of PLGA over time in a simulated physiological environment by measuring changes in mass, molecular weight, and local pH.

Materials:

-

PLGA samples (e.g., microspheres)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Incubator or water bath set to 37°C

-

Centrifuge and centrifuge tubes

-

Lyophilizer (freeze-dryer)

-

Scanning Electron Microscope (SEM)

-

Gel Permeation Chromatography (GPC) system

-

Calibrated pH meter

-

Deionized water

-

Dichloromethane (DCM) or other suitable solvent for PLGA

Procedure:

-

Sample Preparation: Accurately weigh a predetermined amount of dry PLGA samples (e.g., 10 mg) into sterile centrifuge tubes. This will be the initial mass (m₀). Prepare triplicate samples for each time point.

-

Incubation: Add a fixed volume of PBS (e.g., 1 ml) to each tube.[6] Place the tubes in an incubator at 37°C with gentle agitation to simulate physiological conditions.[3][6]

-

Time Point Sampling: At each scheduled time point (e.g., Day 1, 3, 7, 14, 21, 28, etc.), remove a set of triplicate tubes from the incubator.

-

pH Measurement: Carefully measure the pH of the supernatant (the PBS solution) in each tube to monitor the release of acidic byproducts.

-

Sample Separation and Washing: Centrifuge the tubes to pellet the remaining PLGA material.[3] Carefully aspirate the supernatant. Wash the pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any salts from the PBS.

-

Drying and Mass Measurement: Freeze the washed pellets and then lyophilize them until completely dry (typically 48-72 hours). Weigh the dry, degraded samples to determine the final mass (mₜ).

-

Mass Loss Calculation: Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(m₀ - mₜ) / m₀] x 100

-

Molecular Weight Analysis: Dissolve a portion of the dried, degraded sample in a suitable solvent (e.g., DCM). Analyze the solution using GPC to determine the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) over time.

-

Morphological Analysis: Use SEM to visualize changes in the surface and cross-sectional morphology of the degraded samples at various time points.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Studies and Modeling of the Degradation Process of Poly(Lactic-co-Glycolic Acid) Microspheres for Sustained Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Study of PLGA Copolymer in Vitro Degradation [scirp.org]

- 5. polylactide.com [polylactide.com]

- 6. kinampark.com [kinampark.com]

- 7. researchgate.net [researchgate.net]

Safety Profile of RM 137-15 as an Excipient: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the safety considerations for the novel ionizable lipid RM 137-15, intended for use as an excipient in drug delivery systems. As of the latest literature review, specific preclinical and clinical safety data for this compound are not publicly available. Therefore, this guide synthesizes information on the safety assessment of ionizable lipids and lipid nanoparticles (LNPs) as a class to inform researchers, scientists, and drug development professionals on the requisite safety evaluation framework.

Introduction to this compound and its Role as an Excipient

This compound is an ionizable lipid characterized by a multi-chargeable piperazine head group, biodegradable ester linkages, and docosahexaenoic (DHA) fatty acid tails.[1] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads, such as mRNA.[1][2][3] Ionizable lipids are critical components of modern LNP-based drug delivery systems. Their pH-responsive nature, remaining neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, is key to both encapsulating negatively charged payloads and facilitating their release into the cytoplasm.[1][4][5] This mechanism of action is crucial for the efficacy of therapies like mRNA vaccines and gene therapies.[5] The biodegradability of these lipids, often conferred by ester bonds, is a desirable feature aimed at reducing potential toxicity and accumulation upon repeated administration.[5]

Current Regulatory and Safety Status of this compound

A thorough review of publicly available information, including safety data sheets (SDS), indicates a lack of comprehensive toxicological data for this compound. The available SDS for this compound states that there is no data available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, and specific target organ toxicity (single and repeated exposure). The substance is not classified under IARC, NTP, or OSHA as a carcinogen.

As a "novel excipient"—an excipient used for the first time in a drug product or by a new route of administration—this compound would be subject to rigorous regulatory scrutiny.[6] Regulatory bodies like the FDA and EMA require a comprehensive data package to support the safety of a novel excipient, with a level of detail comparable to that of a new active pharmaceutical ingredient.[6][7][8] This includes full details on manufacturing, characterization, controls, and extensive non-clinical safety data.[6][7]

Framework for Preclinical Safety Assessment of Novel Ionizable Lipids

The safety evaluation of a novel ionizable lipid like this compound follows a structured, multi-tiered approach. This framework is designed to identify potential hazards and establish a safe use profile before clinical application.

The initial phase of safety assessment involves computational and laboratory-based assays to predict and identify potential toxicities.

-

In Silico Toxicity Hazard Assessment : Computational models, such as DEREK and Leadscope, are used to predict potential mutagenicity and clastogenicity based on the chemical structure of the lipid.[9][10]

-

Genotoxicity Assays : A standard battery of genotoxicity tests is performed to assess the potential for DNA damage. This typically includes:

-

Ames Test (Bacterial Reverse Mutation Assay) : To detect point mutations.

-

In Vitro Chromosomal Aberration Assay or Mouse Lymphoma Assay : To assess clastogenicity.

-

In Vivo Micronucleus Assay : To evaluate chromosomal damage in a whole organism.

-

-

Cytotoxicity Assays : Various cell lines are used to determine the concentration at which the lipid induces cell death. Common assays include MTT, LDH, and AlamarBlue assays.

-

Hemolysis Assay : For intravenously administered formulations, an in vitro hemolysis study is crucial to determine the potential for red blood cell lysis.[11]

Table 1: Representative In Vitro Safety Profile for a Novel Ionizable Lipid

| Assay | Endpoint | Representative Result |

| Ames Test (S. typhimurium) | Mutagenicity | Negative |

| Chromosomal Aberration | Clastogenicity | Negative |

| Cytotoxicity (Hepatocytes) | CC50 | > 50 µM |

| Hemolysis Assay | % Hemolysis at therapeutic dose | < 2% |

Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and do not represent actual data for this compound.

Animal studies are essential to understand the systemic effects of the novel excipient. These studies are typically conducted in at least two species, one rodent and one non-rodent.

-

Dose-Range Finding Studies : These initial studies in animals aim to identify a range of doses for further testing and to determine the maximum tolerated dose (MTD).

-

Single and Repeat-Dose Toxicity Studies : Animals are administered the LNP formulation containing the novel lipid at various doses over a specified period. Key endpoints include:

-

Clinical observations

-

Body weight changes

-

Food and water consumption

-

Hematology and clinical chemistry

-

Urinalysis

-

Gross pathology and histopathology of major organs

-

-

Local Tolerance Studies : These studies assess the effects of the formulation at the site of administration (e.g., intramuscular, subcutaneous).

-

Safety Pharmacology : Evaluates the effects on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.

-

Immunotoxicology : Assesses the potential for adverse effects on the immune system, including hypersensitivity reactions and immunostimulation.

From these studies, the No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose that does not produce any significant adverse effects.[9][10] The NOAEL is a critical parameter for establishing a safe starting dose in human clinical trials.

Table 2: Representative In Vivo Toxicology Endpoints for a Novel Ionizable Lipid

| Study Type | Species | Route of Administration | Key Finding | NOAEL |

| Single-Dose Toxicity | Rat | Intravenous | No mortality or significant clinical signs | > 50 mg/kg |

| Repeat-Dose Toxicity (28-day) | Rabbit | Intramuscular | Mild, reversible local inflammation at high doses | 25 mg/kg/day |

| Safety Pharmacology | Dog | Intravenous | No adverse effects on cardiovascular or respiratory function | 40 mg/kg |

Note: The data in this table are illustrative examples for a hypothetical novel ionizable lipid and do not represent actual data for this compound.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and validation of safety data. Below is a representative workflow for the preclinical safety assessment of a novel ionizable lipid.

Caption: Preclinical safety assessment workflow for a novel ionizable lipid.

Potential Signaling Pathways and Mechanisms of Toxicity

Ionizable lipids and the LNPs they form can interact with cellular components and trigger specific signaling pathways, which may lead to adverse effects. A key area of investigation is the potential for immunostimulation.

Some ionizable lipids have been shown to activate Toll-like receptors (TLRs), such as TLR4, leading to the production of pro-inflammatory cytokines like IL-6, CCL2, and CXCL2.[1] This innate immune response can manifest as reactogenicity, with local and systemic inflammatory reactions.[1]

Caption: TLR4 signaling pathway potentially activated by ionizable lipids.

Conclusion and Future Directions

This compound represents a promising novel excipient for advanced drug delivery applications. However, a comprehensive understanding of its safety profile is paramount for its successful translation to clinical use. While specific data for this compound is currently lacking in the public domain, the established framework for the safety assessment of novel ionizable lipids provides a clear roadmap for its evaluation. Future work should focus on generating robust preclinical toxicology data for this compound, following the principles outlined in this guide. This will be essential for satisfying regulatory requirements and ensuring the safety of patients who may benefit from therapies utilizing this advanced delivery technology. Researchers and developers are encouraged to undertake these studies to fully characterize the safety profile of this compound and unlock its therapeutic potential.

References

- 1. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. susupport.com [susupport.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. More than a delivery system: the evolving role of lipid-based nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D4NR04508D [pubs.rsc.org]

- 5. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 6. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. Nonclinical safety evaluation of a novel ionizable lipid for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for RM 137-15 LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines, exemplified by their critical role in the COVID-19 mRNA vaccines. The efficacy of these delivery systems is highly dependent on their composition, particularly the ionizable cationic lipid, which is crucial for encapsulating the mRNA cargo and facilitating its release into the cytoplasm. RM 137-15 is an ionizable cationic lipid that has been utilized in the formation of LNPs for the in vivo delivery of mRNA.

While a specific, publicly available, detailed protocol for the formulation of LNPs using this compound is not currently available, this document provides a comprehensive, generalized protocol based on established LNP formulation principles. This protocol can serve as a robust starting point for researchers to develop and optimize their own this compound LNP formulations. The provided methodologies for formulation and characterization are based on standard practices in the field for similar ionizable lipids.

Materials and Reagents

A representative list of materials and reagents for the formulation of mRNA-LNP is provided in the table below.

| Category | Component | Example Supplier | Purpose |

| Ionizable Cationic Lipid | This compound | Cayman Chemical | Key component for mRNA encapsulation and endosomal escape. |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | Structural lipid that aids in LNP stability. |

| Sterol | Cholesterol | Sigma-Aldrich | Modulates membrane fluidity and stability. |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | Controls particle size and provides a hydrophilic shield to increase circulation time. |

| mRNA | In vitro transcribed mRNA encoding the protein of interest | N/A | Therapeutic or reporter cargo. |

| Solvent | Ethanol, 200 proof, molecular biology grade | Fisher Scientific | Solvent for lipid mixture. |

| Aqueous Buffer | 50 mM Sodium Citrate Buffer, pH 4.0 | N/A | Aqueous phase for mRNA and initial LNP formation. |

| Dialysis Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | For buffer exchange to physiological pH. |

Experimental Protocols

I. Preparation of Lipid Stock Solutions

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200 proof ethanol.

-

The concentration of each stock solution should be determined based on the desired final total lipid concentration and molar ratios in the formulation. A common starting concentration for lipid stocks is 10-50 mM.

-

Store lipid stock solutions at -20°C.

II. Preparation of mRNA Solution

-

Resuspend the lyophilized mRNA in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL).

-

Dilute the mRNA stock solution in 50 mM sodium citrate buffer (pH 4.0) to the final desired concentration for formulation. The final concentration will depend on the target mRNA-to-lipid ratio.

III. LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP formulation. This protocol outlines the use of a microfluidic mixing device (e.g., from Precision NanoSystems or a similar platform).

Workflow for LNP Formulation using Microfluidics

Caption: Workflow for mRNA-LNP formulation using microfluidics.

-

Lipid Mixture Preparation:

-

Based on the desired molar ratios, combine the appropriate volumes of the individual lipid stock solutions (this compound, DSPC, Cholesterol, DMG-PEG 2000) in an RNase-free microcentrifuge tube.

-

A common starting point for molar ratios of ionizable lipid:DSPC:cholesterol:PEG-lipid is in the range of 40-50% : 10% : 38.5-48.5% : 1.5-2.5%. For a novel lipid like this compound, optimization of these ratios is recommended.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the prepared lipid mixture (in ethanol) into the organic phase inlet syringe.

-

Load the mRNA solution (in citrate buffer, pH 4.0) into the aqueous phase inlet syringe.

-

Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 2-12 mL/min and an FRR of 3:1 (Aqueous:Organic). These parameters will influence the final particle size and should be optimized.

-

Initiate the mixing process to generate the LNP-mRNA formulation. The LNPs self-assemble as the ethanol is rapidly diluted in the aqueous phase, leading to the encapsulation of mRNA.

-

-

Purification and Buffer Exchange:

-

The collected LNP solution will be in a mixed ethanol/citrate buffer. To make it suitable for in vitro and in vivo applications, the ethanol must be removed and the buffer exchanged to a physiological pH.

-

Dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 4 hours at 4°C, with at least two changes of the dialysis buffer.

-

-

Concentration and Sterile Filtration:

-

If a higher concentration is required, concentrate the dialyzed LNPs using centrifugal filter units (e.g., Amicon Ultra, 10-100 kDa MWCO).

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the final LNP-mRNA formulation at 4°C for short-term storage or at -80°C for long-term storage.

-

Characterization of LNP-mRNA Formulations

Thorough characterization of the formulated LNPs is essential to ensure quality, consistency, and efficacy.

Workflow for LNP Characterization

Caption: Workflow for the characterization of mRNA-LNP formulations.

I. Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4).

-

Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

-

Ideal LNPs for in vivo delivery typically have a particle size between 80-150 nm and a PDI < 0.2, indicating a monodisperse population.

-

II. Zeta Potential

-

Method: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

-

Measure the zeta potential using a DLS instrument.

-

At physiological pH, LNPs should have a near-neutral or slightly negative zeta potential.

-

III. mRNA Encapsulation Efficiency

-

Method: RiboGreen Assay (or other nucleic acid quantification assays).

-

Procedure:

-

Prepare two sets of samples from the LNP formulation.

-

Set 1 (Free mRNA): Measure the fluorescence of the intact LNP sample with the RiboGreen reagent. This will quantify the amount of unencapsulated, accessible mRNA.

-

Set 2 (Total mRNA): Add a surfactant (e.g., 0.5% Triton X-100) to another aliquot of the LNP sample to disrupt the nanoparticles and release the encapsulated mRNA. Measure the fluorescence with the RiboGreen reagent to determine the total amount of mRNA.

-

Calculation: Encapsulation Efficiency (%) = [ (Total mRNA - Free mRNA) / Total mRNA ] * 100

-

A high encapsulation efficiency (>90%) is desirable.

-

Quantitative Data Summary (Hypothetical Data for Optimization)

The following table presents hypothetical data from an optimization experiment for an this compound LNP formulation, demonstrating how quantitative data should be structured for easy comparison.

| Formulation ID | This compound (mol%) | DSPC (mol%) | Cholesterol (mol%) | DMG-PEG 2000 (mol%) | N/P Ratio | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| RM137-F1 | 40 | 10 | 48.5 | 1.5 | 6 | 120.5 | 0.18 | -5.2 | 92.3 |

| RM137-F2 | 50 | 10 | 38.5 | 1.5 | 6 | 95.2 | 0.12 | -3.8 | 95.1 |

| RM137-F3 | 50 | 10 | 37.5 | 2.5 | 6 | 85.7 | 0.11 | -2.5 | 94.5 |

| RM137-F4 | 50 | 10 | 38.5 | 1.5 | 8 | 98.1 | 0.13 | -4.1 | 96.2 |

N/P Ratio: Molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA.

Conclusion

This document provides a foundational protocol for the formulation and characterization of mRNA-loaded LNPs using the ionizable lipid this compound. Researchers should note that the provided molar ratios and process parameters are starting points and will likely require optimization to achieve the desired critical quality attributes for their specific mRNA and application. Systematic screening of lipid ratios, N/P ratios, and microfluidic mixing parameters is recommended to develop a robust and effective this compound LNP formulation.

Application Notes and Protocols for Preparing RM 137-15 Lipid Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

RM 137-15 is an ionizable cationic lipid that has demonstrated significant utility in the formation of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA.[1] Its ability to remain neutral at physiological pH and become protonated within the acidic environment of the endosome is crucial for facilitating endosomal escape and the subsequent cytosolic delivery of RNA cargo.[2][3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their use in the formulation of lipid nanoparticles.

Quantitative Data Summary

The following tables provide key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C93H153N3O8 | [1][2][6] |

| Molecular Weight | 1441.3 g/mol | [1][6] |

| Formulation | A solution in ethanol | [1][6] |

| Solubility | Ethanol: 25 mg/mL | [1] |

| Storage Temperature | -20°C | [2] |

Table 2: Recommended Stock Solution Concentrations

| Desired Stock Concentration | Volume of Ethanol to Add to 1 mg of this compound | Volume of Ethanol to Add to 5 mg of this compound | Volume of Ethanol to Add to 10 mg of this compound |

| 1 mM | 0.6939 mL | 3.4693 mL | 6.9386 mL |

| 5 mM | 0.1388 mL | 0.6939 mL | 1.3877 mL |

| 10 mM | 0.0694 mL | 0.3469 mL | 0.6939 mL |

| 25 mg/mL (Max Solubility) | 0.04 mL | 0.2 mL | 0.4 mL |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution from a Pre-dissolved Solution

This compound is typically supplied as a solution in ethanol.[1][6] This protocol outlines the steps for preparing a working stock solution.

Materials:

-

This compound in ethanol solution

-

Anhydrous ethanol (200 proof, RNase-free)

-

Sterile, RNase-free glass vials with Teflon-lined caps

-

Sterile, RNase-free glass syringes or positive displacement pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound solution to warm to room temperature before opening.

-

Dilution Calculation: Determine the volume of the this compound solution and additional ethanol required to achieve the desired final concentration of your stock solution.

-

Dilution: In a sterile glass vial, use a glass syringe or a positive displacement pipette to transfer the calculated volume of the this compound solution. Add the required volume of anhydrous ethanol to reach the final desired concentration.

-

Mixing: Cap the vial securely and vortex gently to ensure a homogenous solution.

-

Storage: Store the prepared stock solution at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[2] For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to prevent oxidation.

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) with this compound

This protocol describes a general method for preparing LNPs for RNA delivery using a lipid mixture containing this compound. The molar ratio of the lipid components can be optimized for specific applications.[7][8]

Materials:

-

This compound stock solution in ethanol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) stock solution in ethanol

-

Cholesterol stock solution in ethanol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) stock solution in ethanol

-

mRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Anhydrous ethanol (200 proof, RNase-free)

-

RNase-free microcentrifuge tubes

-

Microfluidic mixing device or a vortexer

Procedure:

-

Prepare Lipid Mixture: In an RNase-free tube, combine the stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in the desired molar ratio (e.g., 50:10:38.5:1.5).[7][8] Add anhydrous ethanol to achieve the final desired total lipid concentration in the ethanol phase.

-

Prepare Aqueous Phase: Have the mRNA solution in the acidic buffer ready.

-

Mixing and LNP Formation: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous buffer solution. This can be achieved using a microfluidic device for controlled and reproducible mixing or by rapid vortexing. The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

-

Incubation: Allow the resulting LNP solution to incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4) using methods such as dialysis or tangential flow filtration.

-

Characterization: Characterize the LNPs for size, polydispersity, encapsulation efficiency, and zeta potential.

-

Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage, depending on the stability of the formulation.

Visualizations

Signaling Pathway: Endosomal Escape of this compound Containing LNPs

The following diagram illustrates the proposed mechanism of endosomal escape facilitated by ionizable lipids like this compound.

Caption: Mechanism of LNP endosomal escape.

Experimental Workflow: Preparation of this compound Stock and LNP Formulation

This diagram outlines the key steps involved in preparing this compound stock solutions and formulating them into lipid nanoparticles.

Caption: Workflow for this compound stock and LNP preparation.

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Custom Innovative Ionizable Cationic Lipids for Safe and Efficient mRNA-LNP Formulation - CD Bioparticles [cd-bioparticles.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microfluidic-Based Synthesis of RM 137-15 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is largely attributed to their ability to protect the nucleic acid payload from degradation and facilitate its delivery into target cells. The composition of these LNPs, particularly the choice of the ionizable cationic lipid, is critical for their efficacy. RM 137-15 is an ionizable cationic lipid utilized in the formulation of LNPs for in vivo mRNA delivery.

Microfluidic synthesis has emerged as a robust and scalable method for the production of LNPs with well-controlled physicochemical properties.[1][2] This technique allows for rapid and reproducible mixing of the lipid components in an organic phase with the nucleic acid payload in an aqueous phase, leading to the self-assembly of LNPs with uniform size and high encapsulation efficiency.

These application notes provide a detailed protocol for the synthesis of this compound LNPs using a microfluidic system. The protocols described herein are based on established methodologies for LNP formulation and can be adapted for specific research and development needs.

Core Principles of Microfluidic LNP Synthesis

The formation of LNPs via microfluidics is a nanoprecipitation process.[3] A solution of lipids, including the ionizable lipid this compound, dissolved in an organic solvent (typically ethanol) is rapidly mixed with an acidic aqueous buffer containing the nucleic acid cargo. The rapid change in solvent polarity causes the lipids to become supersaturated and self-assemble into nanoparticles, encapsulating the nucleic acids in the process.[4] The precise control over the mixing process within the microfluidic chip allows for the production of LNPs with consistent and tunable characteristics.[2]

Key parameters that influence the final LNP properties include:

-

Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous phases. Higher TFRs generally lead to smaller LNPs.[5]

-

Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic phase flow rate. The FRR affects the polarity of the final mixture and can influence particle size and encapsulation efficiency.

-

Lipid Composition: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEGylated lipid) is a critical determinant of LNP stability, delivery efficiency, and biodistribution.[6]

-

Concentration of Lipids and Nucleic Acids: These concentrations can impact the size and loading capacity of the LNPs.

Experimental Protocols

Materials and Reagents

-

Ionizable Cationic Lipid: this compound

-

Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Structural Lipid: Cholesterol

-

PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Nucleic Acid: mRNA or siRNA

-

Organic Solvent: Ethanol (200 proof, anhydrous)

-

Aqueous Buffer: 50 mM Citrate Buffer, pH 4.0

-

Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop or similar)

-

Syringe pumps

-

Gas-tight glass syringes

-

Microfluidic chip (e.g., staggered herringbone micromixer)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

-

Zeta potential analyzer

-

Fluorometer or UV-Vis spectrophotometer for encapsulation efficiency determination

-

Dialysis cassettes (e.g., 10 kDa MWCO)

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

-

The total lipid concentration in the ethanol phase can be in the range of 10-25 mM.

-

Ensure all lipids are completely dissolved in the ethanol. Gentle warming may be required. Store at -20°C.

-

-

Nucleic Acid Stock Solution (in Aqueous Buffer):

-

Dissolve the mRNA or siRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-1 mg/mL).

-

Ensure the nucleic acid is fully dissolved and the solution is free of particulates. Store at -80°C.

-

Microfluidic Synthesis Protocol

-

System Setup:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Prime the system with the respective solvents (ethanol and aqueous buffer) to remove any air bubbles and equilibrate the channels.

-

-

Loading the Syringes:

-

Load one syringe with the lipid stock solution in ethanol.

-

Load a second syringe with the nucleic acid stock solution in the aqueous buffer.

-

-

Microfluidic Mixing:

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

-

Initiate the flow from both syringes simultaneously to begin the mixing process within the microfluidic chip.

-

Collect the resulting LNP suspension from the outlet of the microfluidic chip.

-

-

Downstream Processing (Purification):

-

To remove the ethanol and unencapsulated nucleic acids, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

-

Store the sterile LNP suspension at 4°C for short-term storage or at -80°C for long-term storage.

-

Characterization of this compound LNPs

Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) and measure the particle size (Z-average diameter) and PDI.

-

Expected Results: For effective in vivo delivery, LNPs typically have a particle size in the range of 80-150 nm with a PDI below 0.2.

Zeta Potential

-

Method: Laser Doppler Velocimetry

-

Procedure: Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) and measure the zeta potential.

-

Expected Results: At physiological pH (7.4), the LNPs should have a near-neutral or slightly negative zeta potential to minimize non-specific interactions in the bloodstream.

Encapsulation Efficiency

-

Method: RiboGreen Assay (for RNA) or similar fluorescence-based quantification assay.

-

Procedure:

-

Measure the total RNA concentration in the LNP formulation after lysing the nanoparticles with a detergent (e.g., 0.5% Triton X-100).

-

Measure the amount of unencapsulated (free) RNA in the formulation without detergent.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] * 100

-

-

Expected Results: Microfluidic synthesis typically yields high encapsulation efficiencies, often exceeding 90%.

Data Presentation

Table 1: Representative Physicochemical Properties of this compound LNPs Synthesized via Microfluidics

| Formulation Parameter | Value |

| Ionizable Lipid | This compound |

| Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 |

| Total Flow Rate (TFR) | 12 mL/min |

| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 |

| Resulting LNP Characteristics | |

| Particle Size (Z-average) | 80 - 120 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential (at pH 7.4) | -5 to +5 mV |

| Encapsulation Efficiency | > 90% |

Note: These values are representative and may vary depending on the specific experimental conditions and the nucleic acid payload.

Visualizations

Experimental Workflow

Caption: Workflow for the microfluidic synthesis and characterization of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape mechanism of this compound LNPs.

Mechanism of Action: Endosomal Escape

The efficacy of LNP-mediated nucleic acid delivery is highly dependent on the ability of the encapsulated cargo to escape from the endosome and reach the cytoplasm. Ionizable cationic lipids like this compound play a crucial role in this process.[7]

-

Cellular Uptake: LNPs are taken up by cells through endocytosis.[8] At the physiological pH of the bloodstream (~7.4), the ionizable lipid is predominantly neutral, which reduces non-specific interactions and toxicity.

-

Endosomal Acidification: Once inside the endosome, the pH begins to drop.

-

Protonation of Ionizable Lipid: As the endosome acidifies, the tertiary amine group of this compound becomes protonated, leading to a net positive charge on the lipid.

-

Membrane Destabilization: The positively charged LNPs can then interact with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a change in the lipid phase, leading to the destabilization and disruption of the endosomal membrane.[9]

-

Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid payload to be released into the cytoplasm, where it can be translated (in the case of mRNA) or engage with the RNA-induced silencing complex (RISC) (in the case of siRNA).[7]

These application notes provide a comprehensive guide for the synthesis and characterization of this compound LNPs using microfluidics. By carefully controlling the formulation and process parameters, researchers can produce high-quality LNPs for a wide range of therapeutic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thno.org [thno.org]

- 6. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Application Notes and Protocols for the Characterization of RM 137-15 Lipid Nanoparticles using Dynamic Light Scattering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. The physicochemical characteristics of these LNPs are critical quality attributes that directly influence their stability, safety, and efficacy. RM 137-15 is an ionizable lipid that can be incorporated into LNP formulations for therapeutic delivery. Dynamic Light Scattering (DLS) is a non-invasive, well-established technique used to determine the size distribution, polydispersity, and zeta potential of nanoparticles in suspension.[1][2] This application note provides a detailed protocol for the characterization of this compound LNPs using DLS, enabling researchers to ensure batch-to-batch consistency and optimize formulations for downstream applications.

Principle of Dynamic Light Scattering (DLS)

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[1] Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. The DLS instrument's correlator measures the rate of these fluctuations, which is then used to calculate the translational diffusion coefficient of the particles. The hydrodynamic diameter of the particles is then determined using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the particle size distribution, while zeta potential measurements indicate the surface charge of the nanoparticles, which is a key predictor of colloidal stability.

Experimental Protocols

Materials and Equipment

-

This compound Lipid Nanoparticle (LNP) suspension

-

Deionized (DI) water, filtered (0.1 or 0.2 µm filter)

-

10 mM KNO3 in DI water, filtered (0.1 or 0.2 µm filter)

-

Disposable cuvettes for DLS measurements

-

Dynamic Light Scattering (DLS) instrument with zeta potential measurement capabilities (e.g., Malvern Zetasizer series or similar)

-

Pipettes and sterile, nuclease-free pipette tips

Sample Preparation for DLS Measurement

Proper sample preparation is critical for obtaining accurate and reproducible DLS data.

-

Dilution: Highly concentrated samples can cause multiple scattering events, leading to inaccurate size measurements. Dilute the this compound LNP suspension to an appropriate concentration (typically in the range of 0.1 - 1.0 mg/mL) using filtered 10 mM KNO3 solution. The final solution should be clear to slightly hazy. A trace amount of salt like KNO3 is recommended to screen electrostatic interactions between particles.[3]

-

Solvent: The diluent should be the same as the buffer in which the LNPs are formulated, if possible, to avoid changes in particle size due to osmotic effects. For zeta potential measurements, dilution in a low ionic strength buffer (e.g., 10 mM NaCl) is recommended.

-

Filtration: If the sample contains large aggregates or dust particles, it may be necessary to filter the sample through a low-binding filter (e.g., 0.22 µm syringe filter). However, be cautious as filtration can potentially remove larger LNP populations.

-

Equilibration: Allow the diluted sample to equilibrate to the desired measurement temperature for at least 5-10 minutes before analysis.

DLS Instrument Settings and Measurement

The following are general instrument settings. These may need to be optimized based on the specific instrument and sample.

-

Instrument Setup:

-

Ensure the DLS instrument is powered on and has completed its self-check.

-

Select the appropriate measurement cell (e.g., disposable cuvette for size and PDI, folded capillary cell for zeta potential).

-

Set the measurement temperature (e.g., 25 °C).

-

-

Size and Polydispersity Index (PDI) Measurement:

-

Select the size measurement protocol.

-

Enter the sample details and the properties of the dispersant (e.g., viscosity and refractive index of water).

-

Set the measurement angle (e.g., 173° backscatter for concentrated or turbid samples).

-

Set the number of measurements and runs per measurement (e.g., 3 measurements with 10-15 runs each).

-

Pipette the diluted LNP sample into the cuvette, ensuring there are no air bubbles.

-

Place the cuvette in the instrument and start the measurement.

-

-

Zeta Potential Measurement:

-

Select the zeta potential measurement protocol.

-

Enter the sample details and dispersant properties.

-

Pipette the diluted LNP sample into the folded capillary cell, avoiding bubble formation.

-

Place the cell in the instrument and start the measurement.

-

Data Presentation

The quantitative data obtained from the DLS characterization of three independent batches of this compound LNPs are summarized in the table below.

| Batch ID | Hydrodynamic Diameter (Z-average, d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| RM137-15-LNP-001 | 85.2 | 0.12 | +5.8 |

| RM137-15-LNP-002 | 83.9 | 0.11 | +6.2 |

| RM137-15-LNP-003 | 86.1 | 0.13 | +5.5 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound LNP characterization using DLS.

Hypothetical Signaling Pathway for LNP-Delivered mRNA

Caption: Potential signaling pathways activated by LNP-delivered mRNA.

Discussion

The DLS analysis of the this compound LNPs demonstrates a consistent particle size of approximately 85 nm with a low PDI of around 0.12, indicating a monodisperse and homogenous formulation. The slightly positive zeta potential suggests a degree of colloidal stability. These physicochemical attributes are crucial for the in vivo performance of the LNPs, influencing their circulation time, cellular uptake, and biodistribution. The provided protocol offers a standardized method for the routine characterization of this compound LNPs, ensuring the quality and consistency of formulations for research and development. The activation of innate immune pathways, such as those involving Toll-like receptors (TLRs), by LNP-delivered mRNA is an important consideration in the design of nucleic acid therapies.[4] Understanding these interactions is key to optimizing the therapeutic index of LNP-based medicines.

References

Determining mRNA Encapsulation Efficiency in RM 137-15 LNPs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The encapsulation of messenger RNA (mRNA) into lipid nanoparticles (LNPs) is a critical step in the development of mRNA-based therapeutics and vaccines. The efficiency of this encapsulation directly impacts the potency and dosage of the final product. RM 137-15 is an ionizable cationic lipid utilized in the formulation of LNPs for in vivo mRNA delivery.[1][2] This document provides detailed application notes and protocols for determining the mRNA encapsulation efficiency in LNPs formulated with this compound.

The most widely used method for determining mRNA encapsulation efficiency is the RiboGreen assay.[3] This fluorescence-based assay is highly sensitive and specific for quantifying RNA, even in the presence of LNP components that can interfere with traditional UV-based quantification methods.[4] The principle of the assay relies on a dye that fluoresces upon binding to RNA.[4][5][6] By measuring the fluorescence before and after disrupting the LNPs with a surfactant, the amounts of unencapsulated (free) and total mRNA can be determined, respectively.

Data Presentation: mRNA Encapsulation Efficiency in this compound LNPs

The following table summarizes representative quantitative data for mRNA encapsulation efficiency in LNPs. While specific results for this compound LNPs are not publicly available, this table illustrates typical data obtained from a RiboGreen assay, with expected high encapsulation efficiencies.

| LNP Formulation | Total mRNA Concentration (µg/mL) | Unencapsulated mRNA Concentration (µg/mL) | Encapsulated mRNA Concentration (µg/mL) | Encapsulation Efficiency (%) |

| This compound based LNP (Example 1) | 50.0 | 3.5 | 46.5 | 93.0 |

| This compound based LNP (Example 2) | 75.0 | 5.25 | 69.75 | 93.0 |

| Control LNP (e.g., MC3-based) | 60.0 | 4.8 | 55.2 | 92.0 |

Experimental Workflow Diagram

Caption: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

Experimental Protocols

Protocol 1: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol details the steps for quantifying encapsulated and unencapsulated mRNA in LNP samples.

Materials:

-

Quant-iT RiboGreen RNA Assay Kit (contains RiboGreen reagent, TE buffer, and an RNA standard)

-

Surfactant solution: 1% Triton X-100 or an alternative like Tween 20 in TE buffer.[3]

-

mRNA-LNP samples (formulated with this compound)

-

Nuclease-free water

-

96-well black, opaque microplate

-

Fluorescence microplate reader with excitation/emission filters for ~480/520 nm

Procedure:

Part 1: Preparation of Reagents and Standard Curve

-

Prepare 1x TE Buffer: Dilute the 20x TE buffer concentrate from the kit to a 1x working solution with nuclease-free water.

-

Prepare RiboGreen Working Solution: On the day of the assay, dilute the RiboGreen reagent 1:200 in 1x TE buffer. Protect this solution from light.

-

Prepare Surfactant Solution: Prepare a 1% solution of Triton X-100 or Tween 20 in 1x TE buffer.

-

Prepare RNA Standard Curve:

-

Prepare a stock solution of the provided RNA standard at a known concentration (e.g., 2 µg/mL).

-

Perform serial dilutions of the RNA stock solution in 1x TE buffer to create a standard curve ranging from approximately 10 ng/mL to 1000 ng/mL.

-

Part 2: Sample Preparation

-

For Total mRNA Measurement:

-

Dilute the mRNA-LNP sample in the 1% surfactant solution to a final concentration within the linear range of the standard curve. A 100-fold dilution is a common starting point.[7]

-

Incubate for approximately 10 minutes at room temperature to ensure complete lysis of the LNPs.

-

-

For Unencapsulated (Free) mRNA Measurement:

-

Dilute the same mRNA-LNP sample to the same dilution factor as in step 1, but using only 1x TE buffer (without surfactant).

-

Part 3: Assay and Measurement

-

Pipette the prepared standards and samples into the 96-well plate in triplicate.

-

Add an equal volume of the RiboGreen working solution to each well.

-

Incubate the plate for 2-5 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

Part 4: Calculation of Encapsulation Efficiency

-

Generate Standard Curve: Plot the fluorescence intensity of the RNA standards versus their known concentrations and perform a linear regression to obtain the equation of the line.

-

Calculate mRNA Concentrations: Use the standard curve equation to determine the concentration of mRNA in both the surfactant-treated (total mRNA) and untreated (free mRNA) samples.

-

Calculate Encapsulation Efficiency (EE): Use the following formula:

EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100.[8][9]

Logical Relationship for Encapsulation Efficiency Calculation

Caption: Calculation of mRNA encapsulation efficiency.

Alternative Methods for Determining Encapsulation Efficiency

While the RiboGreen assay is the most common method, other techniques can also be employed:

-

Capillary Gel Electrophoresis with Laser-Induced Fluorescence (CGE-LIF): This high-resolution method can separate intact mRNA from impurities, potentially offering a more accurate quantification of encapsulation efficiency.[8][10]

-

Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC): This technique can also be used to separate and quantify RNA molecules, providing an alternative to fluorescence-based assays.[11]

Conclusion

Accurately determining the mRNA encapsulation efficiency is a critical quality attribute for the development of LNP-based therapeutics. The RiboGreen assay provides a robust, sensitive, and widely accepted method for this purpose. By following the detailed protocols outlined in these application notes, researchers can confidently and consistently characterize their this compound LNP formulations, ensuring the quality and efficacy of their potential therapeutic candidates.

References

- 1. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Enhancing RNA encapsulation quantification in lipid nanoparticles: Sustainable alternatives to Triton X-100 in the RiboGreen assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciex.com [sciex.com]

- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 10. sciex.com [sciex.com]

- 11. lcms.cz [lcms.cz]

Application Notes: In Vitro Transfection Using RM 137-15 Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1][2] A critical component of these delivery systems is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] RM 137-15 is an ionizable lipid designed for use in LNP formulations. Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome is key to its function. This charge transition disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytosol and be translated into protein.[3] These application notes provide a detailed protocol for the formulation of this compound LNPs and their subsequent use for in vitro transfection of various cell lines.

Mechanism of Action

The transfection process begins with the endocytosis of the LNP by the target cell. Once inside the endosome, the lower pH environment triggers the protonation of the tertiary amine in the this compound lipid. This protonation imparts a positive charge to the lipid, leading to the formation of unstable, non-bilayer structures that interact with and disrupt the endosomal membrane.[3] This disruption, often referred to as endosomal escape, is the critical step that allows the mRNA cargo to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.

Caption: Mechanism of this compound LNP-mediated mRNA delivery and endosomal escape.

Protocols

Protocol 1: Formulation of this compound LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.[1] The formulation consists of four lipid components: the ionizable lipid (this compound), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000).[1][2]

Materials:

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG or similar)

-

mRNA (e.g., encoding GFP or Luciferase)

-

Ethanol, 200 proof

-

Citrate buffer (e.g., 25-100 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), sterile

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Amicon Ultra Centrifugal Filters for solvent exchange

-

Dynamic Light Scattering (DLS) instrument for particle characterization

Procedure:

-

Prepare Lipid Stock Solution:

-

Dissolve this compound, DSPC (or DOPE), cholesterol, and PEG-lipid in ethanol to prepare a stock solution. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[2][4]

-

The final lipid concentration in the ethanol phase should be between 10-25 mM.

-

-

Prepare mRNA Aqueous Solution:

-

Dilute the mRNA stock in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid will be protonated upon mixing, facilitating interaction with the negatively charged mRNA backbone.[2]

-

-

Microfluidic Mixing:

-

Set up the microfluidic system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

A typical flow rate ratio is 3:1 (aqueous:ethanol).[4]

-

Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

-

-

Solvent Exchange and Concentration:

-

The resulting LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).

-

Transfer the LNP solution to an Amicon Ultra Centrifugal Filter.[5]

-

Centrifuge according to the manufacturer's instructions to concentrate the LNPs and remove ethanol.[5]

-